molecular formula C22H21NO5 B2907474 Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 851716-42-2

Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2907474
CAS No.: 851716-42-2
M. Wt: 379.412
InChI Key: GEMSDVYZWVGUAM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to a chalcone precursor. This compound features two aromatic substituents: a 4-methylphenyl group (electron-donating) and a 4-nitrophenyl group (electron-withdrawing), which confer distinct electronic and steric properties. The cyclohexenone core is a versatile scaffold in medicinal chemistry, often serving as an intermediate for spiro compounds, heterocycles, and bioactive molecules .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-3-28-22(25)21-19(16-8-10-18(11-9-16)23(26)27)12-17(13-20(21)24)15-6-4-14(2)5-7-15/h4-11,13,19,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMSDVYZWVGUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves a multi-step process:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-methylbenzaldehyde and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms a β-hydroxy ketone intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the cyclohexene ring.

    Esterification: The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the cyclohexene ring can be reduced to an alcohol using reagents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: 4-amino derivative.

    Reduction of Carbonyl Group: Hydroxy derivative.

    Substitution of Ester Group: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester moiety can undergo hydrolysis, releasing active metabolites that interact with enzymes and receptors.

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound’s structural analogs differ primarily in substituent groups on the cyclohexenone ring (Table 1). Key comparisons include:

Compound Name Substituents (Position 4 and 6) Electronic Effects Biological Relevance Crystallographic Features
Target Compound: Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-Methylphenyl (electron-donating), 4-Nitrophenyl (electron-withdrawing) Enhanced polarization due to nitro group; potential for nitro-reduction reactivity Not directly reported; inferred bioactivity based on chalcone derivatives Likely similar packing to analogs with Z'=2 (two independent molecules per unit cell)
(±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-Methylphenyl, 6-Methoxy-2-naphthyl Methoxy group (electron-donating) stabilizes naphthyl ring Used in docking studies due to planar naphthyl systems Dihedral angle of 58.6° between naphthyl planes
Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-Chlorophenyl, 4-Fluorophenyl Halogens (electron-withdrawing) enhance electrophilicity Intermediate for spiro compounds Half-chair conformation; dihedral angle of 76.4° between aryl rings
Ethyl 4-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 2,4-Dichlorophenyl, 4-Fluorophenyl Increased steric hindrance from dichloro substitution Structural studies for drug design Z'=2; distorted envelope and screw-boat conformations

Key Observations :

  • Steric Effects : Bulky substituents like 6-methoxy-2-naphthyl (in ) or 2,4-dichlorophenyl (in ) increase steric hindrance, affecting molecular packing and conformational flexibility.

Crystallographic and Conformational Analysis

  • Puckering Parameters : Most analogs adopt half-chair or envelope conformations. For example, Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits a half-chair conformation with puckering parameters Q = 0.477 Å, θ = 50.6°, φ = 356.2° .
  • Packing Interactions : Weak C–H···O hydrogen bonds and π-π stacking dominate crystal packing. The target compound’s nitro group may enhance dipole-dipole interactions, though direct crystallographic data is lacking .

Biological Activity

Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds, supported by relevant data and research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 4-methylbenzaldehyde with 4-nitrobenzaldehyde, followed by cyclization and esterification under controlled conditions using solvents like ethanol or methanol. The reaction conditions are crucial for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the nitro and methyl groups. These functional groups can influence the compound's electronic properties and reactivity, allowing it to interact with specific biomolecular targets. The nitro group may participate in redox reactions, while the methyl group can enhance lipophilicity, facilitating membrane penetration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia. For instance, compounds derived from similar structures exhibited CC50 values indicating potent activity against K562 leukemia cells .

CompoundCC50 (µM)Cell Line
This compound13.6 ± 0.3K562
Control Drug (Ribavirin)~250K562

These results suggest that this compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it may possess significant antibacterial activity against a range of pathogenic bacteria. The nitro group is thought to play a critical role in this activity by generating reactive nitrogen species that can damage bacterial DNA.

Case Studies and Research Findings

Several research studies have focused on the biological applications of this compound:

  • In Vitro Cytotoxicity : A study assessing various derivatives found that those with similar structural motifs exhibited dose-dependent cytotoxicity in leukemia cell lines, emphasizing the importance of functional group positioning for biological activity .
  • Mechanistic Insights : Research has shown that compounds with similar structures can disrupt critical cellular processes such as protein synthesis and cell cycle progression, leading to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructureBiological Activity
Ethyl 4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylateLacks nitro groupReduced reactivity and lower antimicrobial activity
Ethyl 6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylateLacks methyl groupDifferent chemical reactivity

The presence of both nitro and methyl groups in this compound confers distinct chemical properties that enhance its biological activity compared to its analogs.

Q & A

Q. Table 1: Typical Reaction Conditions

StepSolventTemperatureCatalystYield Range
CyclizationEthanol78°CNaOH60–75%
EsterificationDMF100°CPyridine70–85%

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer:
X-ray crystallography using software like SHELXL is critical for resolving structural ambiguities. For example:

  • Disorder modeling : When asymmetric units exhibit positional disorder (e.g., in cyclohexene rings), refine occupancy ratios (e.g., 0.684:0.316) to account for multiple conformations .
  • Puckering analysis : Apply Cremer-Pople parameters (Q, θ, φ) to classify ring conformations (e.g., envelope, screw-boat) .
  • Validation tools : Use R-factors (<0.06) and electron density maps to confirm structural integrity .

Q. Table 2: Crystallographic Parameters

MetricMolecule AMolecule B
R-factor0.055 0.072
Dihedral angle (aryl rings)89.9° 76.4°
ConformationEnvelopeHalf-chair

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify substituent environments (e.g., aryl protons at δ 6.8–7.3 ppm, ester carbonyls at δ 170–175 ppm) .
  • IR : Confirm ketone (1664 cm1^{-1}) and ester (1735 cm1^{-1}) functionalities .
  • Mass spectrometry : Validate molecular weight (e.g., 443.51 g/mol) via ESI-MS .

Advanced: How do electronic effects of substituents influence reactivity in functionalization reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : The 4-nitrophenyl group increases electrophilicity at the cyclohexene ring, favoring nucleophilic attacks (e.g., hydride reductions) .
  • Steric effects : The 4-methylphenyl group may hinder regioselectivity in Diels-Alder reactions, requiring computational modeling (e.g., DFT) to predict reactive sites .
  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired products (e.g., 8-hour reflux for Michael adducts vs. 24-hour for cyclized derivatives) .

Basic: What are the key challenges in achieving high enantiomeric purity?

Methodological Answer:

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose derivatives) in HPLC .
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) during cyclization to induce stereoselectivity .
  • Crystallization : Recrystallize from toluene-DMF mixtures to isolate enantiopure crystals .

Advanced: How can molecular docking predict biological activity against therapeutic targets?

Methodological Answer:

  • Target selection : Prioritize enzymes (e.g., cyclooxygenase-2) based on structural analogs with anti-inflammatory activity .
  • Docking software : Use AutoDock Vina to simulate binding affinities, focusing on hydrogen bonds between the nitro group and active-site residues .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50_{50} values from enzyme assays .

Basic: How are spectral data discrepancies addressed in structural elucidation?

Methodological Answer:

  • Cross-validation : Correlate NMR coupling constants (e.g., J=1518HzJ = 15–18 \, \text{Hz} for trans-olefins) with X-ray data .
  • Decoupling experiments : Use 2D-COSY to resolve overlapping proton signals in aromatic regions .
  • Isotopic labeling : Introduce 13C^{13}C-labels to trace carbonyl carbons in complex spectra .

Advanced: What strategies mitigate competing side reactions during functional group transformations?

Methodological Answer:

  • Protecting groups : Temporarily block the ester moiety with tert-butyldimethylsilyl (TBS) during ketone reductions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 5 minutes at 160 W) to minimize decomposition .
  • In situ monitoring : Use TLC (Rf_f = 0.3–0.5 in hexane-EtOAc) to track intermediates .

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